6-chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one
Description
Properties
IUPAC Name |
6-chloro-7-fluoro-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO2/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJQKDQIJMTYJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1=O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092349-25-1 | |
| Record name | 6-chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-3-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, forming the desired benzopyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen substituents can be replaced by nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzopyrans depending on the nucleophile used.
Scientific Research Applications
6-chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Differences :
- Halogenation vs. Hydroxylation : The target compound’s Cl and F substituents increase its electronegativity and metabolic stability compared to hydroxylated analogs like 5,7-dihydroxy derivatives, which are prone to oxidation and glycosylation .
- Lipophilicity: The halogen atoms enhance membrane permeability relative to polar glycosides (e.g., Eriodictyol 7-neohesperidoside, a flavonoid-7-O-glycoside with poor lipophilicity ).
- Biosynthetic Pathways: Natural benzopyranones derive from phenylpropanoid pathways (e.g., puerarin biosynthesis via chalcone isomerase ), whereas halogenated analogs like the target compound require synthetic modification .
Commercial and Analytical Considerations
- Cost and Availability : The target compound is priced at €529/50mg, higher than 8-chloro-6-methyl analogs (€376/50mg), likely due to the complexity of introducing fluorine .
- Detection Methods: Natural benzopyranones are identified via LC-HRMS (e.g., m/z 271.09631 for 7-hydroxy-5-methoxy-2-phenyl derivatives ), whereas halogenated analogs may require GC-MS or NMR for structural confirmation.
Research Implications
The structural versatility of benzopyranones underscores their utility in drug development. The target compound’s halogenated profile offers advantages in stability and target binding, but its synthetic complexity and cost may limit large-scale applications. Further studies should explore its pharmacokinetics and toxicity relative to natural flavonoids, which have established safety profiles but lower bioavailability.
Biological Activity
6-Chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one (CAS No. 1092349-25-1) is a heterocyclic compound belonging to the benzopyran class, which is recognized for its diverse biological activities. This compound features both chlorine and fluorine substituents, which can significantly influence its chemical properties and biological activities. Research has indicated potential applications in various fields, including medicinal chemistry, due to its promising biological properties.
- Molecular Formula : C9H6ClFO2
- Molecular Weight : 200.59 g/mol
- CAS Number : 1092349-25-1
Biological Activities
Research into the biological activities of 6-chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one has revealed several key areas of interest:
Anticancer Activity
A study focused on related flavonol compounds indicated that structural modifications significantly affect their anticancer properties. Notably, compounds with halogen substitutions at specific positions exhibited enhanced potency against human non-small cell lung cancer (A549) cells. For instance, a compound with a similar structure demonstrated an IC50 value of 0.46 ± 0.02 μM, indicating strong inhibitory effects on cancer cell proliferation . This suggests that 6-chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one could possess similar anticancer properties worthy of investigation.
Antimicrobial Activity
The antimicrobial potential of benzopyran derivatives has been extensively studied. Compounds with electron-withdrawing groups like chlorine and fluorine have shown significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicates that the presence of halogens enhances the antimicrobial efficacy of these compounds .
Study on Anticancer Activity
A comparative study assessed the biological activity of several flavonol derivatives against A549 cells. The results indicated that halogenated compounds exhibited superior cytotoxicity compared to non-halogenated analogs. The study highlighted the importance of substituent position and type in modulating biological activity:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 6l (4'-bromo) | 0.46 ± 0.02 | Induces apoptosis via mitochondrial pathways |
| 6k (4'-chloro) | 3.14 ± 0.29 | Induces apoptosis |
| Control (5-FU) | 4.98 ± 0.41 | Standard anticancer drug |
This data suggests that modifications similar to those present in 6-chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one could enhance its anticancer potential .
Antimicrobial Activity Assessment
Another research effort evaluated the antimicrobial properties of various benzopyran derivatives against common bacterial strains:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 1 - 4 | Effective against S. aureus |
| Compound B | >200 | Poor activity |
| Compound C | 6.25 - 25 | Moderate activity against E. coli |
The findings indicated that compounds with strong electron-withdrawing groups like chlorine and fluorine exhibited improved potency against bacterial strains compared to their unsubstituted counterparts .
Q & A
Q. What synthetic methodologies are commonly employed for 6-chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one, and how are reaction conditions optimized?
The synthesis typically involves cyclization of substituted phenolic precursors, followed by halogenation (chlorination and fluorination). Key steps include:
- Cyclization : Use of acid catalysts (e.g., H₂SO₄) or base-mediated conditions to form the benzopyran core.
- Halogenation : Selective fluorination at the 7-position may require electrophilic fluorinating agents (e.g., Selectfluor), while chlorination at the 6-position can be achieved via N-chlorosuccinimide (NCS) under controlled temperatures (40–60°C) .
- Yield Optimization : Parameters such as solvent polarity (e.g., DMF vs. THF), reaction time, and stoichiometric ratios of halogenating agents are critical. For example, excess fluorinating agents may lead to over-halogenation, requiring precise stoichiometric control .
Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?
- X-ray Crystallography : Provides definitive confirmation of the crystal structure, including bond angles and substituent positions (e.g., Cl and F orientation) .
- NMR Spectroscopy : ¹H and ¹³C NMR can identify the dihydro-2H-benzopyran core and substituent environments. For instance, the deshielded carbonyl carbon (C-4) typically appears at ~180 ppm in ¹³C NMR.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and halogen isotope patterns (e.g., Cl: ³⁵Cl/³⁷Cl, F: monoisotopic) .
Advanced Research Questions
Q. How do steric and electronic effects of the chloro and fluoro substituents influence the compound’s reactivity in further functionalization?
- Electronic Effects : The electron-withdrawing nature of Cl and F deactivates the aromatic ring, directing electrophilic attacks to meta/para positions relative to existing substituents.
- Steric Hindrance : The 6-chloro and 7-fluoro groups may hinder nucleophilic substitution at adjacent positions. Computational studies (e.g., DFT) can model charge distribution and predict reactive sites .
- Experimental Validation : Competitive reactions with Grignard reagents or Pd-catalyzed cross-coupling can test predicted reactivity .
Q. What strategies resolve contradictions between computational predictions and experimental data in reaction mechanisms?
- Case Study : If DFT models suggest a preferred reaction pathway (e.g., fluorination before chlorination), but experimental yields contradict this, consider:
- Isolation of Intermediates : Trapping intermediates via quenching at different time points.
- Kinetic Studies : Measure rate constants under varying conditions (temperature, solvent) to identify rate-determining steps.
- Spectroscopic Monitoring : In situ IR or Raman spectroscopy to track bond formation/cleavage .
Q. How can the compound’s biological activity be systematically evaluated, and what are common pitfalls in assay design?
- Methodology :
- Target Selection : Prioritize enzymes (e.g., kinases) or receptors (e.g., GPCRs) structurally related to benzopyran-binding proteins.
- Dose-Response Curves : Use logarithmic concentration ranges (1 nM–100 µM) to determine IC₅₀/EC₅₀ values.
- Controls : Include known inhibitors (e.g., quercetin for kinase assays) to validate assay conditions.
- Pitfalls :
Data Analysis and Structural Insights
Q. How can discrepancies between X-ray crystallography and NMR data be addressed?
- Scenario : If NMR suggests equatorial positioning of a substituent, but X-ray shows axial orientation:
- Temperature Effects : Confirm if NMR data were acquired in solution (dynamic averaging) versus solid-state (fixed positions in X-ray).
- Crystal Packing Forces : X-ray structures may reflect intermolecular interactions (e.g., hydrogen bonds) that alter substituent orientation .
Q. What databases or tools are recommended for comparing spectral data of benzopyran derivatives?
- NIST Chemistry WebBook : Provides validated IR and MS spectra for structurally similar compounds (e.g., 5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-4H-1-benzopyran-4-one) .
- Cambridge Structural Database (CSD) : Cross-reference bond lengths and angles with published benzopyran crystal structures .
Safety and Handling
Q. What are the critical safety considerations when handling this compound in a laboratory setting?
- Toxicity : Benzopyran derivatives may exhibit hepatotoxicity; use PPE (gloves, goggles) and work in a fume hood.
- Storage : Store in airtight containers under inert gas (N₂ or Ar) to prevent oxidation of the dihydro core .
Future Research Directions
Q. How can machine learning models enhance the design of benzopyran-based analogs with improved pharmacokinetic properties?
- Data Inputs : Train models on datasets combining structural descriptors (e.g., logP, polar surface area) with ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles.
- Validation : Synthesize top-predicted analogs and compare in vitro/in vivo results (e.g., metabolic stability in liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
